REACTION_CXSMILES
|
Cl.C([N:9]1[CH2:20][CH2:19][C:12]2[N:13]=[C:14]([Cl:18])[N:15]=[C:16]([Cl:17])[C:11]=2[CH2:10]1)C1C=CC=CC=1.C(N(CC)CC)C.Cl[C:29]([O:31][CH:32]([Cl:34])[CH3:33])=[O:30].O>ClCCCl>[Cl:18][C:14]1[N:15]=[C:16]([Cl:17])[C:11]2[CH2:10][N:9]([C:29]([O:31][CH:32]([Cl:34])[CH3:33])=[O:30])[CH2:20][CH2:19][C:12]=2[N:13]=1 |f:0.1|
|
Name
|
|
Quantity
|
35 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C1=CC=CC=C1)N1CC2=C(N=C(N=C2Cl)Cl)CC1
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Name
|
|
Quantity
|
14.9 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
34.1 mL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OC(C)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
850 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Type
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CUSTOM
|
Details
|
by stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for five hours
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
the completion of the reaction by thin layer chromatography
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled
|
Type
|
CUSTOM
|
Details
|
followed by separation
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
was concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=3:1)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1N=C(C2=C(N1)CCN(C2)C(=O)OC(C)Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |